Dipropylene glycol, diacetate
Description
Position within Glycol Ester Chemistry and Industrial Solvents Research
Glycol esters, formed from the reaction of a glycol with a carboxylic acid, are a diverse class of compounds with wide-ranging applications. shreechem.in They are recognized for their efficacy as solvents, emulsifiers, and stabilizers in numerous industrial processes. shreechem.in Within this broad category, dipropylene glycol diacetate distinguishes itself through its specific combination of a dipropylene glycol backbone and two acetate (B1210297) groups. This structure imparts a unique balance of properties, including good solvency for a variety of resins, a moderate evaporation rate, and low odor.
The research into industrial solvents is continually driven by the need for high-performance, environmentally conscious, and cost-effective solutions. Glycol ethers and their esters have been a cornerstone of the coatings industry for decades due to their excellent performance characteristics. nih.gov Dipropylene glycol diacetate, as a glycol ether ester, is a subject of interest in this field. Its properties are often compared and contrasted with other glycol esters, such as those derived from ethylene (B1197577) glycol or propylene (B89431) glycol, to optimize formulations for specific applications like coatings, inks, and cleaners. silverfernchemical.comunivarsolutions.com
Academic and Industrial Relevance of Diacetate Compounds in Specialized Formulations
Diacetate compounds, in general, are of significant interest in both academic and industrial spheres. Their presence in a molecule can enhance its utility in various formulations. For instance, in the pharmaceutical field, the introduction of acetate groups can be a strategy to improve the bioavailability of a drug. nih.gov
In industrial applications, diacetates are valued for their solvent properties. For example, propylene glycol diacetate is utilized as a solvent in printing inks, paints, and plastics. google.com Similarly, dipropylene glycol diacetate's excellent solvency for a wide range of resins, including acrylics, epoxies, and polyesters, makes it a valuable component in solvent-based coatings and silk screen printing inks. univarsolutions.com Its ability to improve flow, leveling, and gloss in coatings is a key factor in its industrial relevance. silverfernchemical.com
Historical and Current Research Landscape Overview for Polyol Acetates
The study of polyol acetates, which includes dipropylene glycol diacetate, has a long history, with early research focusing on their fundamental chemical and physical properties. acs.org Over time, the research landscape has expanded to encompass a wide array of applications and synthesis methods.
Historically, the production of glycol esters often involved direct esterification processes. patsnap.com Current research, however, is increasingly focused on developing more efficient and environmentally friendly synthesis methods. This includes the use of various catalysts to improve reaction rates and yields. google.comsumitomo-chem.co.jp For example, research has explored the use of solid acid catalysts for the production of dipropylene glycol and tripropylene (B76144) glycol, which can then be esterified to their respective diacetates. sumitomo-chem.co.jp
Furthermore, the ongoing concern over the environmental impact of volatile organic compounds (VOCs) has driven research towards low-VOC or VOC-free solvent systems. The relatively low volatility of dipropylene glycol diacetate makes it a favorable candidate in the development of more environmentally benign formulations. silverfernchemical.com The continuous development of new applications and the optimization of production processes ensure that polyol acetates, including dipropylene glycol diacetate, remain an active area of research.
Chemical and Physical Properties of Dipropylene Glycol Diacetate
| Property | Value | Reference |
| Molecular Formula | C10H18O5 | nih.govnist.gov |
| Molecular Weight | 218.25 g/mol | nih.gov |
| IUPAC Name | 2-(2-acetyloxypropoxy)propyl acetate | nih.gov |
| CAS Number | 93858-96-9 | nih.gov |
| Appearance | Colorless liquid | silverfernchemical.com |
| Odor | Mild | silverfernchemical.com |
| Boiling Point | 230.5 °C (446.9 °F; 503.6 K) | wikipedia.org |
| Flash Point | 121 °C (250 °F; 394 K) | wikipedia.org |
| Density | 1.0206 g/cm³ at 20 °C | wikipedia.org |
| Solubility in water | Miscible | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
93858-96-9 |
|---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(2-acetyloxypropoxy)propyl acetate |
InChI |
InChI=1S/C10H18O5/c1-7(5-14-9(3)11)13-6-8(2)15-10(4)12/h7-8H,5-6H2,1-4H3 |
InChI Key |
FLPPEMNGWYFRSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(C)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Process Engineering for Dipropylene Glycol Diacetate
Esterification Reactions: Principles and Specific Applications
Esterification, a fundamental reaction in organic chemistry, forms the primary route for synthesizing Dipropylene Glycol Diacetate. This process involves the reaction of an alcohol (Dipropylene Glycol) with an acid or its derivative (Acetic Acid or Acetic Anhydride) to form an ester and water. youtube.comyoutube.com The reaction is typically reversible, necessitating strategies to shift the equilibrium towards the product side for higher yields. youtube.com
Direct Esterification Pathways from Dipropylene Glycol and Acetic Acid/Anhydride (B1165640)
The most direct method for producing Dipropylene Glycol Diacetate is the esterification of Dipropylene Glycol (DPG) with either acetic acid or acetic anhydride.
When reacting with acetic acid , the process is a classic Fischer esterification. This reaction is generally catalyzed by a strong acid and involves heating the reactants to drive off the water produced, thereby pushing the reaction towards completion. youtube.com A process for producing Dipropylene Glycol Dibenzoate, a similar diester, involves the direct esterification of DPG and benzoic acid at temperatures between 180-220°C in the presence of a catalyst. google.com A similar temperature range would be expected for the reaction with acetic acid. The molar ratio of the acid to the glycol is a critical parameter, with an excess of the acid often used to maximize the formation of the diester. google.com
Alternatively, acetic anhydride can be used as the acetylating agent. wikipedia.org This pathway offers the advantage of being an irreversible reaction, as the byproduct is acetic acid rather than water, which can drive the reaction to completion more easily. wikipedia.org The reaction of alcohols with acetic anhydride often yields the corresponding acetate (B1210297) ester efficiently. wikipedia.org
Another documented pathway involves reacting dichloropropyl ethers with sodium acetate in the presence of acetic acid. This method produces a mixture of propylene (B89431) glycol diacetate and dipropylene glycol diacetate. In one example, reacting 1,1'-oxybis(1-methyl-2-chloroethane) with sodium acetate and acetic acid at high temperature and pressure resulted in a product containing 60% by weight of dipropylene glycol diacetate. google.com
| Glycol Reactant | Acid/Acylating Agent | Catalyst/Conditions | Product(s) | Key Findings/Yield | Reference |
|---|---|---|---|---|---|
| Dichloropropyl Ethers | Sodium Acetate / Acetic Acid | ~200°C, Autogenous Pressure (~250 psig) | Propylene Glycol Diacetate & Dipropylene Glycol Diacetate | Product contained 60% dipropylene glycol diacetate by weight. | google.com |
| Dipropylene Glycol | Benzoic Acid (Analogous Reaction) | Toluene (water removal), 180–220°C | Dipropylene Glycol Dibenzoate | Demonstrates direct esterification of DPG at high temperatures. Molar ratio of acid to alcohol is key (2.0-2.2:1). | google.com |
| Ethylene (B1197577) Glycol (Analogous Reaction) | Acetic Acid | p-Toluene Sulfonic Acid, Butyl Acetate (azeotropic agent), 100-160°C | Ethylene Glycol Diacetate | Use of an azeotropic agent to remove water improves reaction rate and reduces energy consumption. | google.com |
Transesterification Processes Involving Dipropylene Glycol Diacetate
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. While specific research on the transesterification of Dipropylene Glycol Diacetate is not prevalent, the use of similar glycol diacetates as acetylating agents in transesterification reactions has been explored. For instance, Ethylene Glycol Diacetate (EGDA) has been successfully used as a solvent and acyl donor in the lipase-mediated acetylation of various alcohols to produce fragrant acetate esters. nih.gov This "green chemistry" approach highlights the potential for Dipropylene Glycol Diacetate to act as a reactant in similar enzymatic or chemical transesterification processes, donating its acetate groups to other valuable alcohols. nih.gov
Catalytic Approaches in Dipropylene Glycol Diacetate Synthesis
Homogeneous Catalysis Investigations for Enhanced Selectivity and Yield
Homogeneous catalysts, which exist in the same phase as the reactants, have traditionally been used for ester synthesis. Common examples include mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid. youtube.comgoogle.comiitm.ac.in These catalysts are effective in protonating the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of dipropylene glycol. While effective at increasing the reaction rate, homogeneous catalysts present significant downstream processing challenges, including the need for neutralization of the corrosive acid and separation from the product mixture, which can generate substantial waste. researchgate.netjocpr.com
Heterogeneous Catalysis Development for Sustainable Production
To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of heterogeneous catalysts. These solid catalysts exist in a different phase from the liquid reaction mixture, allowing for easy separation by simple filtration, enhanced reusability, and a reduction in corrosive waste streams, aligning with the principles of green chemistry. iitm.ac.inpsecommunity.org
Solid acid catalysts are the most widely investigated heterogeneous catalysts for esterification. Their activity is generally linked to the strength and number of their acid sites. iitm.ac.injocpr.com
A prominent class of solid acid catalysts is the sulfonated ion-exchange resin , such as Amberlyst-15. researchgate.netpsecommunity.org These are styrene-divinylbenzene polymers functionalized with sulfonic acid groups. google.com A patented method for producing 1,2-propylene glycol diacetate utilizes a metal-ion-modified styrene-divinylbenzene sulfonic acid resin, which demonstrates high activity, selectivity, and a long service life. google.com The catalyst, which can be modified with ions like Zn²⁺, Fe³⁺, or Al³⁺, allows for continuous production in a fixed-bed reactor at temperatures of 115–125°C. google.com Such systems are easily adaptable for the synthesis of Dipropylene Glycol Diacetate.
Heteropolyacids , such as phosphotungstic acid and silicotungstic acid, represent another class of highly effective solid acid catalysts. iitm.ac.in They possess very high Brønsted acidity, often exceeding that of conventional mineral acids, leading to higher catalytic activity in esterification reactions. iitm.ac.inresearchgate.net
Mixed metal oxides , particularly those involving zirconia, have also shown promise. Molybdenum-promoted zirconia (Mo/ZrO₂) has been identified as an effective catalyst for the esterification of acetic acid with ethylene glycol, a reaction analogous to DPG diacetate synthesis. jocpr.com Its higher activity is attributed to a greater surface acidity and the presence of a specific crystalline phase (tetragonal ZrO₂) which is stabilized by the promoter. jocpr.com
| Catalyst Type | Specific Catalyst | Reactants | Key Performance Metrics | Reference |
|---|---|---|---|---|
| Ion-Exchange Resin | Metal-Ion-Modified Styrene-Divinylbenzene Sulfonic Acid Resin | Propylene Glycol Monomethyl Ether & Acetic Acid | High activity and long service life. Enables continuous production at 115–125°C. Product has high selectivity and yield. | google.com |
| Ion-Exchange Resin | Amberlyst 36 | Ethylene Glycol & Acetic Acid | Achieved ~85% conversion at 80°C, though over a 20-hour period. | researchgate.net |
| Heteropolyacid | Phosphotungstic Acid | Triethylene Glycol & Methacrylic Acid | Showed higher activity than conventional acids (sulfuric acid) and other solid acids like silicotungstic acid. | iitm.ac.in |
| Mixed Oxide | Mo/ZrO₂ | Ethylene Glycol & Acetic Acid | Achieved 63% conversion of acetic acid, significantly higher than other tested promoted zirconia catalysts. Attributed to higher surface acidity. | jocpr.com |
| Magnetic Solid Acid | Fe₃O₄@SiO₂–P([VLIM]PW) | Palmitic Acid & Methanol (B129727) | Demonstrates a modern approach with easy magnetic separation. Achieved 94% conversion and maintained high activity after 5 reuse cycles. | nih.govrsc.org |
Novel Catalytic Systems for Continuous Processes
The development of robust and highly active catalysts is crucial for the economic viability of continuous dipropylene glycol diacetate synthesis. Solid acid catalysts are often favored in continuous fixed-bed reactors as they are easily separated from the reaction mixture, minimizing downstream purification steps and allowing for catalyst recycling. google.comgoogle.com
One notable class of catalysts are composite enhanced macroporous polystyrene sulfonic acid type strong-acid cation exchange resins. google.comgoogle.com These resins can be further modified with metal ions such as Zn²⁺, Fe³⁺, Al³⁺, Na⁺, Fe²⁺, or K⁺ to enhance their catalytic activity and prolong their service life. google.com The modification of these resins, for instance, by controlling the mole number of divinylbenzene (B73037) in the polymer backbone and incorporating nano-scale silicon carbonite whiskers, has been shown to improve catalyst performance significantly. google.com
Another approach involves the use of heteropolyacid catalysts and molecular sieve catalysts, which can be employed in fixed-bed pre-reactors and catalytic distillation towers to facilitate continuous production. google.com These solid catalysts promote the esterification of dipropylene glycol with acetic acid while enabling a continuous process flow. google.comgoogle.com
The selection of the catalyst is critical for achieving high conversion rates. For instance, a patent describes a method for the continuous preparation of propylene glycol diacetate where a solid catalyst, which can be a resin, heteropolyacid, or molecular sieve, is used in both a fixed-bed pre-reactor and a catalytic distillation tower, achieving a propylene glycol conversion rate of over 99%. google.com
| Catalyst Type | Description | Process Application |
| Metal-modified cation exchange resin | Styrene-divinylbenzenesulfonic acid type resin modified with metal ions (e.g., Zn²⁺, Fe³⁺). google.com | Continuous fixed-bed esterification. google.com |
| Solid acid catalysts | Includes composite enhanced macroporous polystyrene sulfonic acid type resins. google.comgoogle.com | Continuous fixed-bed esterification. google.comgoogle.com |
| Heteropolyacid and molecular sieve catalysts | Solid acid catalysts suitable for high-temperature applications. google.com | Fixed-bed pre-reactor and catalytic distillation. google.com |
Advanced Synthetic Techniques for Optimized Production
To enhance the efficiency of dipropylene glycol diacetate synthesis, advanced manufacturing techniques that integrate reaction and separation in a single unit are being explored. These methods aim to overcome equilibrium limitations and improve product purity and yield.
Continuous Flow Reactor Systems for Dipropylene Glycol Diacetate Synthesis
Continuous flow reactors, particularly fixed-bed reactors, offer significant advantages for the industrial synthesis of dipropylene glycol diacetate. google.comgoogle.com These systems allow for a continuous feed of reactants and removal of products, leading to improved productivity and process control compared to batch processes. google.com
In a typical setup, a mixture of dipropylene glycol and acetic acid is preheated and fed into a fixed-bed reactor containing a solid acid catalyst. google.com The esterification reaction occurs as the mixture flows through the reactor. A key challenge in this reversible reaction is the removal of water, a by-product, to drive the reaction towards the formation of the diacetate. This is often achieved through azeotropic distillation. google.comgoogle.com
A multi-stage approach can also be implemented. For example, the reaction product from a first fixed-bed reactor can be sent to a distillation tower for water removal. The partially converted material from the bottom of the tower can then be fed into a second fixed-bed reactor to continue the esterification process, thereby maximizing the conversion of the glycol. google.com
Reactive Distillation Techniques for Integrated Synthesis and Separation
Reactive distillation (RD) represents a significant process intensification strategy for the synthesis of glycol esters like dipropylene glycol diacetate. researchgate.netresearchgate.net This technique combines the chemical reaction and the separation of products in a single column. researchgate.net By continuously removing the by-product water from the reaction zone, RD effectively shifts the reaction equilibrium, leading to higher conversion rates and product selectivity. researchgate.net
In the context of glycol diacetate synthesis, the reactants (glycol and acetic acid) are fed into a distillation column that also contains a catalyst. As the esterification proceeds, the water produced is removed from the top of the column, often with the aid of an entrainer, while the desired diacetate product is collected from the bottom. google.comresearchgate.net The use of an entrainer, which forms an azeotrope with water, can facilitate its removal and help maintain a higher temperature in the reactive zone, further promoting the reaction. researchgate.net
Patents describe the use of catalytic distillation towers where a water entrainer is introduced from the bottom of the conversion zone, and the crude propylene glycol diacetate is obtained from the top. google.com This approach not only improves the conversion of the glycol but also simplifies the downstream processing. google.com
| Technique | Description | Advantages |
| Continuous Flow Reactor | Reactants are continuously fed through a reactor (often a fixed-bed) containing a catalyst. google.comgoogle.com | Improved productivity, better process control, suitable for large-scale production. google.com |
| Reactive Distillation | Reaction and separation occur simultaneously in a single distillation column. researchgate.netresearchgate.net | Overcomes equilibrium limitations, increases conversion and selectivity, reduces capital and operating costs. researchgate.netresearchgate.net |
By-product Formation and Selectivity Control in Glycol Esterification Processes
The esterification of glycols with carboxylic acids is a stepwise process that can lead to the formation of both monoesters and diesters. nih.govacs.org In the synthesis of dipropylene glycol diacetate, dipropylene glycol monoacetate is the primary intermediate and can be considered a by-product if the diacetate is the desired product.
Controlling the selectivity towards the diacetate is crucial for maximizing the yield and simplifying the purification process. The molar ratio of the reactants plays a significant role in determining the product distribution. Using an excess of acetic acid can help drive the reaction towards the formation of the diacetate. google.com
Process conditions such as temperature and pressure also influence selectivity. For instance, in the esterification of ethylene glycol with propionic acid in supercritical CO₂, increasing the pressure above a certain point was found to significantly increase the yield and selectivity of the diester. nih.govacs.org This is attributed to the enhanced extraction of the diester from the liquid phase into the vapor phase at higher pressures, which shifts the equilibrium of the consecutive reactions. nih.govacs.org
Fundamental Chemical Reactivity and Mechanistic Investigations of Dipropylene Glycol Diacetate
Hydrolytic Stability and Kinetic Studies in Various Media
The hydrolytic stability of dipropylene glycol diacetate is a critical parameter influencing its application and environmental persistence. Hydrolysis involves the cleavage of the ester bonds by water, representing the reverse reaction of its synthesis via esterification. This reaction yields the parent alcohol, dipropylene glycol, and two molecules of acetic acid.
While specific kinetic studies detailing the rate constants for dipropylene glycol diacetate are not widely published, the behavior of analogous compounds provides significant insight. Glycol ether acetates are generally susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions. Safety data for the related compound, 1,2-propylene glycol diacetate, indicates that it is chemically stable under standard ambient conditions (room temperature) . However, other analogues like dipropylene glycol mono-methyl ether acetate (B1210297) may absorb water if exposed to air over long periods, suggesting a potential for slow hydrolysis monumentchemical.com.
In biological systems, the hydrolysis of these esters can be rapid. For instance, studies on propylene (B89431) glycol diacetate (PGDA) show it is quickly cleaved by carboxylesterase enzymes, with a calculated metabolic half-life of just 0.2 hours europa.eu. This rapid breakdown underscores the reactivity of the ester bonds to hydrolytic cleavage under enzymatic catalysis europa.eu.
The rate of abiotic hydrolysis is fundamentally dependent on pH and temperature.
Acid-Catalyzed Hydrolysis: In an acidic medium, a proton reversibly protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.
Base-Catalyzed Hydrolysis (Saponification): In an alkaline medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This process is irreversible as the resulting carboxylate (acetate) ion is resonance-stabilized and shows no tendency to react with the alcohol.
Table 1: Hydrolysis of Dipropylene Glycol Diacetate
| Reactants | Products | Conditions |
|---|---|---|
| Dipropylene Glycol Diacetate + Water | Dipropylene Glycol + Acetic Acid | Acidic (H⁺), Basic (OH⁻), or Enzymatic Catalysis |
Ester Bond Reactivity and Transesterification Mechanisms
The ester linkages in dipropylene glycol diacetate are reactive sites for transesterification, a process where the alcohol portion of the ester is exchanged with another alcohol. This reaction is pivotal for synthesizing different esters from a common precursor and is typically catalyzed by either an acid or a base.
The general mechanism follows a pathway similar to hydrolysis:
Acid Catalysis: The reaction is initiated by the protonation of a carbonyl oxygen, enhancing its electrophilicity. A molecule of the new alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfer, the original glycol is eliminated, and deprotonation of the new ester yields the final product.
Base Catalysis: A strong base (e.g., an alkoxide) removes a proton from the reactant alcohol, generating a more potent nucleophile. This alkoxide attacks the carbonyl carbon of the diacetate, forming a tetrahedral intermediate from which the original dipropylene glycol alkoxide is expelled as a leaving group.
While specific studies on the transesterification of dipropylene glycol diacetate are scarce, the principles are well-documented for other esters nih.govnih.gov. For example, the transesterification of propylene carbonate (a cyclic carbonate) with methanol (B129727) is an industrially relevant process that produces dimethyl carbonate and propylene glycol, highlighting the reactivity of propylene glycol derivatives nih.gov. The reaction of dipropylene glycol diacetate with a simple alcohol like methanol would be expected to yield methyl acetate and dipropylene glycol.
Table 2: Hypothetical Transesterification Reactions
| Reactants | Catalyst | Potential Products |
|---|---|---|
| Dipropylene Glycol Diacetate + Methanol | Acid (H₂SO₄) or Base (CH₃ONa) | Dipropylene Glycol + Methyl Acetate |
Interactions with Diverse Chemical Species and Environmental Components
As a solvent and plasticizer, dipropylene glycol diacetate is designed to be compatible with a range of materials. Its chemical interactions are largely dictated by its ester and ether functionalities.
Chemical Compatibility:
Polymers: Patents concerning the synthesis of the analogue propylene glycol diacetate describe it as an environmentally friendly solvent with excellent solubility for materials like acrylics, polyesters, and polyurethanes google.comgoogle.com. This suggests similar compatibility for dipropylene glycol diacetate.
Incompatible Materials: Like other esters, it is generally incompatible with strong oxidizing agents, which could potentially attack the ether linkage or the C-H bonds of the propyl groups. It is also reactive with strong acids and bases, which would catalyze its degradation via hydrolysis monumentchemical.comchemos.de.
Environmental Interactions:
Water: In aqueous environments, the compound is expected to undergo slow hydrolysis to dipropylene glycol and acetic acid, as detailed in section 3.1. The parent compound, dipropylene glycol, is miscible with water and does not react with it univarsolutions.comnoaa.gov.
Soil and Biodegradation: Once hydrolyzed, the degradation products, dipropylene glycol and acetic acid, are both readily biodegradable. This suggests that hydrolysis is a key step preceding environmental degradation.
Studies on Functional Group Transformations and Derivatization Potential
Dipropylene glycol diacetate is itself a derivative of dipropylene glycol, synthesized through the esterification of the glycol's two hydroxyl groups with acetic acid hr-sportgroup.com. The reactivity of its functional groups allows it to be a precursor for other chemical structures.
Key Transformations:
Hydrolysis and Transesterification: As previously discussed, these are the primary reactions involving the ester groups, allowing for the regeneration of the parent glycol or the creation of new esters.
Reduction: The ester groups can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert dipropylene glycol diacetate back into dipropylene glycol and produce ethanol.
Saponification: Irreversible hydrolysis with a strong base (e.g., NaOH) yields dipropylene glycol and the salt of the carboxylic acid (sodium acetate).
The synthesis of dipropylene glycol diacetate is a prime example of derivatizing the parent glycol to modify its properties, such as viscosity, solvency, and boiling point, for specific industrial applications hr-sportgroup.com.
Table 3: Potential Derivatization Reactions
| Starting Material | Reagents | Major Transformation | Products |
|---|---|---|---|
| Dipropylene Glycol Diacetate | H₂O / H⁺ or OH⁻ | Hydrolysis | Dipropylene Glycol, Acetic Acid |
| Dipropylene Glycol Diacetate | R-OH / Catalyst | Transesterification | Dipropylene Glycol, New Acetate Ester (CH₃COOR) |
| Dipropylene Glycol Diacetate | LiAlH₄, then H₂O | Reduction | Dipropylene Glycol, Ethanol |
Table 4: Compound Names
| Compound Name | Chemical Formula |
|---|---|
| Acetic Acid | CH₃COOH |
| Dipropylene Glycol | C₆H₁₄O₃ |
| Dipropylene Glycol Diacetate | C₁₀H₁₈O₅ |
| Dipropylene Glycol Mono-Methyl Ether Acetate | C₉H₁₈O₄ |
| Ethanol | C₂H₅OH |
| Ethyl Acetate | C₄H₈O₂ |
| Lithium Aluminum Hydride | LiAlH₄ |
| Methanol | CH₃OH |
| Methyl Acetate | C₃H₆O₂ |
| Propylene Carbonate | C₄H₆O₃ |
| Propylene Glycol | C₃H₈O₂ |
| Propylene Glycol Diacetate | C₇H₁₂O₄ |
| Sodium Acetate | CH₃COONa |
Derivatives and Functional Modifications of Dipropylene Glycol Diacetate
Synthesis and Characterization of Monoester and Other Partially Acylated Forms
The synthesis of dipropylene glycol monoacetate and other partially acylated derivatives from dipropylene glycol, which is itself a mixture of three isomers, requires carefully controlled reaction conditions to achieve selectivity. rsc.org The presence of two hydroxyl groups with different steric and electronic environments in the isomers of dipropylene glycol makes regioselective acylation a significant synthetic challenge.
Several general strategies for the selective monoacylation of diols can be theoretically applied to dipropylene glycol. These include enzymatic catalysis, the use of protecting groups, and chemoselective catalytic systems.
Enzymatic Synthesis: Lipases are known to catalyze esterification reactions with high regioselectivity. The use of an immobilized lipase, such as from Candida antarctica, could potentially favor the acylation of one hydroxyl group over the other in the dipropylene glycol isomers. The reaction would typically be carried out in a non-polar organic solvent to minimize side reactions and enhance enzyme stability. The molar ratio of dipropylene glycol to the acyl donor (e.g., acetic acid or a vinyl acetate) would be a critical parameter to control the degree of acylation.
Use of Protecting Groups: A classical chemical approach involves the use of protecting groups to temporarily block one of the hydroxyl groups. wikipedia.orgharvard.edu For instance, a bulky silyl (B83357) ether protecting group, such as a tert-butyldimethylsilyl (TBDMS) group, could be selectively introduced at the less sterically hindered primary hydroxyl group of the relevant dipropylene glycol isomer. The remaining free hydroxyl group could then be acylated with acetic anhydride (B1165640) or acetyl chloride. Subsequent deprotection of the silyl ether would yield the desired dipropylene glycol monoacetate. The choice of protecting group and the deprotection conditions are crucial to avoid unwanted side reactions. fiveable.menih.gov
Chemoselective Catalysis: Certain catalysts can exhibit selectivity towards one hydroxyl group based on its electronic or steric properties. For instance, organotin catalysts have been shown to selectively activate one hydroxyl group in a diol for acylation. Another approach involves the adsorption of the diol onto a solid support like silica (B1680970) gel, which can lead to a high degree of monoacylation when reacted with an acyl halide. atamanchemicals.com
Characterization: The characterization of the resulting monoester and other partially acylated forms would rely on a combination of spectroscopic and chromatographic techniques.
| Analytical Technique | Expected Observations for Dipropylene Glycol Monoacetate |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of a strong carbonyl (C=O) stretching band around 1735 cm⁻¹, characteristic of the ester group, and a broad O-H stretching band around 3400 cm⁻¹, indicating the presence of the free hydroxyl group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In ¹H NMR, the appearance of a singlet around 2.0 ppm corresponding to the acetyl protons. The chemical shifts of the protons adjacent to the ester and hydroxyl groups would be distinct, allowing for structural elucidation. ¹³C NMR would show a signal for the ester carbonyl carbon around 170 ppm and signals for the carbons attached to the ester and hydroxyl groups at different chemical shifts. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of dipropylene glycol monoacetate (C₈H₁₆O₄). Fragmentation patterns would likely involve the loss of the acetyl group. |
| High-Performance Liquid Chromatography (HPLC) | HPLC would be used to separate the monoacetate from the diacetate and unreacted dipropylene glycol, allowing for the determination of product purity. sielc.com |
Strategies for Further Chemical Functionalization and Analog Generation
Further chemical functionalization of dipropylene glycol diacetate can be achieved by targeting either the ester groups or the ether backbone, leading to a wide array of novel analogs with potentially unique properties.
Transesterification: The ester groups of dipropylene glycol diacetate can undergo transesterification with other alcohols or carboxylic acids. rsc.org This reaction, which can be catalyzed by acids or bases, allows for the introduction of different acyl groups or the formation of new ester linkages. For example, transesterification with a long-chain fatty alcohol could yield an amphiphilic molecule with potential surfactant properties.
Functionalization via the Ether Linkage: While the ether linkage in dipropylene glycol diacetate is generally stable, it can be a site for modification under specific conditions. For instance, ether cleavage can be achieved using strong acids, leading to the formation of smaller glycol fragments. More controlled functionalization can be envisioned by starting from a related precursor, dipropylene glycol, and introducing functional groups prior to acetylation. For example, the hydroxyl groups of dipropylene glycol can be converted to other functional groups, such as halides or azides, which can then undergo further reactions. Subsequent acetylation would yield a functionalized dipropylene glycol diacetate analog.
Analogs with Different Linkages: Analogs of dipropylene glycol diacetate can be synthesized by replacing the ether linkage with other functional groups. For example, starting from propylene (B89431) glycol, a thioether linkage could be introduced by reaction with a sulfur-containing reagent. Subsequent diacetylation would result in a sulfur-containing analog of dipropylene glycol diacetate.
Polymerization: Dipropylene glycol and its derivatives can be used as monomers in polymerization reactions. For example, dipropylene glycol diacrylate is a well-known monomer used in free-radical polymerization to form cross-linked polymers for coatings and inks. atamanchemicals.compatsnap.comgoogle.com Similarly, the hydroxyl groups of dipropylene glycol can be reacted with diisocyanates to form polyurethanes.
Generation of Functionalized Analogs: A key strategy for generating a diverse range of analogs involves the synthesis of functionalized dipropylene glycol derivatives that can then be acylated. For instance, dipropylene glycol monomethyl ether can be reacted with various electrophiles to introduce functional groups at the free hydroxyl position. google.com Subsequent esterification of the remaining hydroxyl group would yield a library of functionalized monoesters. A similar approach can be applied to create functionalized diethers. google.com
| Derivative | Synthetic Approach | Potential Functional Groups |
| Dipropylene Glycol Monoesters | Enzymatic acylation, use of protecting groups, chemoselective catalysis. | Aliphatic and aromatic esters. |
| Functionalized Dipropylene Glycol Diacetates | Transesterification of the diacetate, or functionalization of dipropylene glycol followed by acetylation. | Longer alkyl chains, aromatic rings, halogens, azides. |
| Ether Linkage Analogs | Synthesis from propylene glycol with alternative linking chemistry. | Thioethers, amines. |
| Polymeric Derivatives | Polymerization of dipropylene glycol or its functionalized derivatives. | Polyacrylates, polyurethanes. |
The synthesis and characterization of these derivatives and functional modifications of dipropylene glycol diacetate open up possibilities for creating new materials with tailored properties for a wide range of applications.
Applications in Chemical Systems and Materials Science
Performance as a Solvent in Advanced Formulations
Dipropylene glycol diacetate is recognized for its efficacy as a solvent in various advanced formulations, contributing to product performance and stability.
Dipropylene glycol diacetate exhibits strong dissolution capabilities for a variety of resins, making it a valuable solvent in numerous industrial applications. atamankimya.com It is an effective solvent for alkyd, acrylic, polyester, nitrocellulose, and polyurethane resins. atamankimya.com Its excellent solvency extends to being a suitable replacement for other solvents such as Cyclohexanone (B45756), CAC (Cellosolve Acetate), and BCS (Butyl Cellosolve). atamankimya.comepchems.com While it is readily soluble in organic solvents like alcohols and ethers, it is insoluble in water. epchems.com
The compound's strong solubility characteristics are a key factor in its use in the production of waterborne resins and curing agents. atamankimya.com It is also used as a diluent for water-based curing agents due to its good hydrophobicity and poor reactivity with isocyanates (NCO). epchems.com
Table 1: Resin Compatibility of Dipropylene Glycol Diacetate
| Resin Type | Compatibility |
|---|---|
| Alkyd Resin | Strong Solvent atamankimya.comepchems.com |
| Acrylic Resin | Strong Solvent atamankimya.comepchems.com |
| Polyester Resin | Strong Solvent atamankimya.comepchems.com |
| Nitrocellulose Resin | Strong Solvent atamankimya.comepchems.com |
| Polyurethane Resin | Strong Solvent atamankimya.com |
While dipropylene glycol and its derivatives like the diacrylate are noted for their use as coupling agents, specific research detailing the functionality of dipropylene glycol diacetate as a coupling agent in multi-phase systems is less prominent in the provided search results. atamanchemicals.comatamanchemicals.com However, its application in waterborne coatings, often in conjunction with other components, suggests a role in stabilizing these complex systems. atamankimya.comepchems.com
Dipropylene glycol diacetate is extensively utilized in the coatings and ink industries. It serves as a coalescing agent in water-borne latex systems, where it is considered one of the more efficient options. atamanchemicals.com Its slow evaporation rate makes it an effective retardant of evaporation in many products, which is beneficial for achieving optimal film formation and leveling in paints and coatings. atamankimya.comepchems.com
In automotive coatings, dipropylene glycol helps maintain consistent gloss and enhances the flexibility of the coating, thereby reducing the risk of cracking. allhdi.com For exterior acrylic-based coatings, the addition of dipropylene glycol has been shown to improve mechanical properties such as elongation and impact resistance without negatively affecting the drying time. allhdi.com
The compound is a key ingredient in various types of coatings, including can/coil coatings, acrylic paints, epoxy and polyurethane coatings, and general paint and varnish formulations. atamankimya.com It is also used in the formulation of high-quality thinners and high-gloss enamels. atamankimya.com In the printing industry, it is found in printing inks, silk-screen inks, PCB inks, and electronic inks. atamankimya.com
Table 2: Volatilization Rate Comparison of Solvents
| Solvent | Volatilization Rate (Butyl Acetate (B1210297) = 1.0) |
|---|---|
| Butyl Acetate | 1.0 |
| PGDA (Propylene Glycol Diacetate) | 0.04 epchems.com |
| DBE (Dibasic Ester) | 0.025 epchems.com |
Utilization as a Plasticizer in Polymer Science and Processing
Dipropylene glycol diacetate functions as a plasticizer, a substance added to a material to make it softer and more flexible. atamankimya.com It is notably used as a plasticizer for cellulose (B213188) acetate. atamankimya.comataman-chemicals.com In polymer science, plasticizers like dipropylene glycol and its derivatives are crucial for modifying the physical properties of polymers. atamanchemicals.comatamankimya.com For instance, dipropylene glycol dibenzoate, a related compound, is a well-known high-solvating plasticizer compatible with a wide range of polar polymers and rubbers. ataman-chemicals.comatamanchemicals.com Research using solid-state NMR has explored the dynamics of plasticizers like di(propylene glycol) dibenzoate in polymers such as poly(vinyl acetate), demonstrating how the plasticizer's mobility influences the polymer's properties. mst.edu While this specific study focused on the dibenzoate derivative, it highlights the scientific interest in understanding the behavior of such plasticizers at a molecular level.
Applications in Advanced Chemical Formulations and Specialties
Beyond its primary roles as a solvent and plasticizer, dipropylene glycol diacetate finds application in a variety of advanced chemical formulations and specialty products. It is used in the production of waterborne adhesives and as a curing agent in the foundry industry. atamankimya.comataman-chemicals.com Its properties also make it suitable for use in cleaning agents and paint strippers. atamankimya.com Furthermore, it serves as an organic synthesis intermediate, highlighting its role as a building block for other chemical products. atamankimya.com In certain formulations, it can be used to replace solvents with less desirable odors, such as cyclohexanone. epchems.com
Environmental Fate and Degradation Pathways of Dipropylene Glycol Diacetate
Biodegradation Studies
Biodegradation is a key process in determining the environmental persistence of chemical compounds. For dipropylene glycol diacetate, this process involves the breakdown of the molecule by microorganisms.
Aerobic Degradation Mechanisms and Pathways in Aquatic and Terrestrial Environments
In environments where oxygen is present, dipropylene glycol diacetate is expected to undergo aerobic biodegradation. The initial and most significant step in the degradation of similar compounds, like dibenzoate plasticizers, is the hydrolysis of an ester bond. nih.gov This process releases a monoester and an acid. nih.gov Specifically for dipropylene glycol diacetate, this would result in the formation of dipropylene glycol monoacetate and acetic acid.
While specific studies on dipropylene glycol diacetate are limited, research on analogous compounds such as dipropylene glycol dibenzoate shows that the subsequent biodegradation of the monoester can be slow. nih.gov The presence of an ether linkage in the dipropylene glycol backbone can hinder further rapid degradation. nih.gov However, it is generally understood that many glycol ethers and their esters are ultimately biodegradable. For instance, dipropylene glycol itself is readily biodegradable in both water and soil. oecd.org
Anaerobic Degradation Pathways and Rates
Under anaerobic (oxygen-free) conditions, the degradation of propylene (B89431) glycols follows a different pathway. Studies on propylene glycol show that it can be completely degraded under methanogenic conditions. nih.govresearchgate.net The process is thought to begin with a disproportionation reaction, yielding propionate (B1217596) and n-propanol. nih.govhappycampus.com These intermediates are then further broken down. The alcohols are oxidized to their corresponding volatile fatty acids, and subsequently, acetate (B1210297) is converted to methane (B114726) and carbon dioxide. nih.gov While this pathway is established for propylene glycol, the specific rates and intermediates for dipropylene glycol diacetate under anaerobic conditions require further investigation.
Role of Microbial Communities in the Environmental Degradation of Glycol Diacetates
A diverse range of microorganisms is capable of degrading glycols and their derivatives. nih.gov For example, Rhodococcus rhodochrous has been used in studies to elucidate the biodegradation mechanisms of dibenzoate plasticizers. nih.gov Similarly, various bacteria present in soil and water can degrade dipropylene glycol under aerobic conditions. oecd.org The efficiency of degradation can be enhanced by complex bacterial communities where different species act synergistically. mdpi.com For instance, the degradation of ethylene (B1197577) glycol, a related compound, involves several enzymes, including PQQ-dependent alcohol dehydrogenases. nih.gov The specific microbial consortia responsible for the complete mineralization of dipropylene glycol diacetate in various environmental compartments are an area of ongoing research.
Hydrolysis in Natural and Engineered Systems: Kinetics and Products
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a critical degradation pathway for esters like dipropylene glycol diacetate. The process is influenced by pH, temperature, and the presence of catalysts. In the environment, this reaction would lead to the formation of dipropylene glycol and acetic acid. google.comzbaqchem.comgoogle.com
Atmospheric Photochemical Oxidation Studies and Reaction Products
Once in the atmosphere, dipropylene glycol diacetate is subject to photochemical oxidation, primarily initiated by hydroxyl (OH) radicals. columbia.edu These highly reactive radicals are formed in the atmosphere through the photolysis of ozone and other precursors. columbia.educopernicus.org
The estimated atmospheric half-life of the parent compound, dipropylene glycol, is approximately 13 hours, suggesting that it will be rapidly degraded. oecd.org The oxidation process for dipropylene glycol diacetate would likely involve the abstraction of a hydrogen atom by the OH radical, leading to the formation of a carbon-centered radical. This radical would then react with molecular oxygen to form a peroxy radical, initiating a chain of reactions that ultimately break down the molecule into smaller, oxidized products such as aldehydes, ketones, and carboxylic acids. The final products of complete oxidation would be carbon dioxide and water.
Environmental Partitioning and Mobility Modeling (e.g., soil, water, air)
The environmental distribution of a chemical is governed by its physical and chemical properties. For dipropylene glycol diacetate, its partitioning between air, water, and soil can be predicted using fugacity models and key parameters like the octanol-water partition coefficient (Log Kow) and soil sorption coefficient (Koc).
Dipropylene glycol, the parent compound, has a low Log Kow, indicating it is not expected to significantly bioaccumulate in aquatic organisms. oecd.orgresearchgate.net It is also highly water-soluble and has a low soil sorption coefficient, suggesting high mobility in soil and a tendency to partition primarily to water and soil rather than air or sediment. oecd.orgtaylorfrancis.com Based on these properties, dipropylene glycol diacetate is also expected to be mobile in soil and not strongly adsorb to sediment or soil particles. ashland.com Its low vapor pressure and high water solubility suggest that volatilization from water or moist soil is not a significant fate process. oecd.orgtaylorfrancis.com
Table 1: Predicted Environmental Partitioning of Dipropylene Glycol
| Environmental Compartment | Predicted Partitioning (%) |
| Water | 46.1 |
| Soil | 53.7 |
| Air | 0.107 |
| Sediment | 0.0768 |
| Data based on the EPIWIN Level III Fugacity Model for Dipropylene Glycol. oecd.org |
Table 2: Key Physicochemical Properties Influencing Environmental Fate
| Property | Value (for Dipropylene Glycol) | Implication for Environmental Fate |
| Log Kow | -0.46 | Low potential for bioaccumulation. researchgate.net |
| Soil Sorption Coefficient (Koc) | 3 - 56.2 | High mobility in soil. oecd.org |
| Water Solubility | Miscible | Tends to remain in the water phase. oecd.org |
| Vapor Pressure | Low | Low tendency to volatilize into the atmosphere. oecd.org |
Analytical Methodologies for the Characterization and Quantification of Dipropylene Glycol Diacetate
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the analysis of dipropylene glycol diacetate. Both gas and liquid chromatography are utilized to assess the purity and composition of this compound.
Gas Chromatography (GC) with Advanced Detection (e.g., FID, MS) for Purity and Isomer Analysis
Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds like dipropylene glycol diacetate. When coupled with detectors such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide detailed information about the purity of the compound and the relative proportions of its isomers. cdc.gov The commercial product of dipropylene glycol diacetate is a mixture of isomers, which can be separated and identified using capillary GC. chromforum.org
For instance, a study on the analysis of dipropylene glycol showed that different isomers could be resolved on a WAX-HT capillary column. glsciences.com The use of derivatization with agents like BSTFA can also be employed to improve the chromatographic separation and detection of glycol ethers. chromforum.org GC-MS analysis is particularly valuable as it provides mass spectral data that can aid in the identification of the separated isomers and any present impurities. analytice.com
Table 1: GC Conditions for Dipropylene Glycol Diacetate Analysis
| Parameter | Value |
|---|---|
| Column | InertCap WAX-HT, 0.53 mm I.D. x 30 m, df = 1.2 µm glsciences.com |
| Column Temperature | 90°C (2 min) -> 6°C/min to 210°C (0.5 min) -> 100°C/min to 245°C (7.15 min) glsciences.com |
| Carrier Gas | H₂ at 22 kPa (Constant Pressure) glsciences.com |
| Injection | Split 1:10, 250°C glsciences.com |
| Detection | FID, 250°C glsciences.com |
| Sample Size | 1 µL glsciences.com |
This table presents typical GC parameters for the analysis of dipropylene glycol isomers.
Liquid Chromatography (LC) Methodologies for Compositional Analysis
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers an alternative method for the analysis of dipropylene glycol diacetate. Reverse-phase HPLC is a common mode used for this purpose. sielc.com
A typical HPLC method might employ a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. sielc.comsielc.com For applications requiring mass spectrometric detection (LC-MS), volatile mobile phase modifiers like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.comsielc.com HPLC is advantageous for the analysis of less volatile impurities and can be scaled up for preparative separations to isolate impurities for further characterization. sielc.com
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of dipropylene glycol diacetate and identifying its fragmentation patterns.
Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS), often coupled with GC, is a primary tool for determining the molecular weight and fragmentation patterns of dipropylene glycol diacetate. The electron ionization (EI) mass spectrum of dipropylene glycol diacetate shows characteristic fragment ions that can be used for its identification. nih.gov The molecular ion peak helps to confirm the molecular weight of the compound. nih.gov
Table 2: Key Mass Spectral Data for Dipropylene Glycol Diacetate
| Feature | Observation |
|---|---|
| Molecular Formula | C₁₀H₁₈O₅ nih.gov |
| Molecular Weight | 218.25 g/mol nih.gov |
| Major Fragment Ion (m/z) | 43.0 nih.gov |
This table summarizes key mass spectrometric information for dipropylene glycol diacetate.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure of dipropylene glycol diacetate.
¹H and ¹³C NMR spectroscopy can be used to confirm the connectivity of atoms within the molecule. nih.gov For example, the ¹H NMR spectrum of the related compound diethylene glycol diacetate shows distinct signals for the different proton environments. chemicalbook.com Similarly, 2D NMR techniques like COSY and HSQC can provide further structural insights. rsc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of dipropylene glycol diacetate will show characteristic absorption bands for the ester carbonyl (C=O) and ether (C-O-C) groups. nih.gov
Purity Analysis and Impurity Profiling Techniques
Ensuring the purity of dipropylene glycol diacetate is critical for its use in various applications. Impurity profiling involves the identification and quantification of any unwanted substances in the final product.
Common impurities in dipropylene glycol diacetate can include unreacted starting materials such as propylene (B89431) glycol and acetic acid, as well as byproducts like propylene glycol monoacetate. Other related compounds, such as dipropylene glycol monomethyl ether, can also be present as impurities. tajhizkala.irastm.org
The analytical techniques described above, particularly GC and HPLC, are the primary methods used for purity analysis and impurity profiling. astm.orgnih.gov By developing and validating robust analytical methods, manufacturers can ensure that the purity of dipropylene glycol diacetate meets the required specifications for its intended use.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Acetic Acid |
| Acetonitrile |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |
| Diethylene Glycol Diacetate |
| Dipropylene Glycol |
| Dipropylene Glycol Diacetate |
| Dipropylene Glycol Monomethyl Ether |
| Formic Acid |
| Phosphoric Acid |
| Propylene Glycol |
Advanced Sample Preparation and Derivatization Strategies for Analytical Purposes
The accurate characterization and quantification of dipropylene glycol diacetate in various matrices often necessitate sophisticated sample preparation and, in some cases, chemical derivatization. These steps are crucial for extracting the analyte from complex sample media, concentrating it to detectable levels, removing interfering substances, and improving its chromatographic behavior and detector response. The choice of strategy depends on the nature of the sample matrix, the concentration of the analyte, and the analytical technique employed.
Advanced sample preparation techniques aim to efficiently isolate dipropylene glycol diacetate while minimizing analyte loss and introduction of contaminants. For matrices ranging from industrial formulations to environmental samples, methods like solid-phase extraction and supercritical fluid extraction offer significant advantages over traditional liquid-liquid extraction.
Solid-Phase Extraction (SPE) is a highly versatile technique used to isolate and concentrate analytes from a liquid sample. The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte and some matrix components are retained on the sorbent, which is then washed to remove interferences. Finally, the analyte of interest is eluted with a small volume of a strong solvent. For compounds like dipropylene glycol diacetate and its related parent glycols, which have considerable polarity, specific sorbents are required for effective retention from aqueous solutions. Graphitized carbon-based materials have proven effective for this purpose. sigmaaldrich.com For complex fatty matrices, such as cosmetics or food products, zirconia-based hybrid sorbents can be employed to selectively remove lipid interferences. sigmaaldrich.com
Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. wikipedia.orgtsijournals.com Supercritical CO2 is advantageous because it is non-toxic, non-flammable, and easily removed from the extract, leaving no solvent residue. tsijournals.comnih.gov Its solvating power can be precisely tuned by adjusting temperature and pressure, allowing for selective extraction. wikipedia.org SFE is particularly well-suited for extracting esters and ethers with low to moderate molecular weights from solid or semi-solid matrices. nih.gov The technique's low operating temperatures also make it ideal for thermally labile compounds.
The following table summarizes these advanced sample preparation techniques.
Table 1: Advanced Sample Preparation Techniques for Dipropylene Glycol Diacetate
| Technique | Principle | Advantages for Dipropylene Glycol Diacetate Analysis | Typical Sorbents/Conditions |
| Solid-Phase Extraction (SPE) | Differential partitioning of solutes between a liquid sample and a solid sorbent. | High recovery, effective removal of interferences, analyte concentration, reduced solvent consumption. | Aqueous Samples: Graphitized carbon black (e.g., ENVI-Carb™) sigmaaldrich.comFatty Matrices: Zirconia-coated silica (B1680970) (e.g., Z-Sep) sigmaaldrich.com |
| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure (e.g., CO2). | High selectivity via tunable solvent strength, fast extraction times, solvent-free extracts, suitable for thermally sensitive compounds. wikipedia.orgtsijournals.com | Solvent: Supercritical CO2, sometimes with a polar co-solvent like ethanol. wikipedia.orgConditions: Above 31 °C and 74 bar for pure CO2. tsijournals.com |
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical method. Dipropylene glycol diacetate, as an ester, lacks the active hydrogen atoms found in hydroxyl or amine groups, making it generally unsuitable for direct derivatization. However, derivatization strategies are highly relevant in two scenarios:
For the analysis of the parent compound, dipropylene glycol, which may be present as an impurity or a related substance.
For indirect analysis of the diacetate, where it is first quantitatively hydrolyzed to dipropylene glycol, which is then derivatized for enhanced detection or improved chromatography.
Derivatization for Gas Chromatography (GC) For GC analysis, derivatization aims to increase the volatility and thermal stability of polar analytes like glycols, reducing peak tailing and improving separation. youtube.com
Silylation: This is the most common technique for derivatizing compounds with hydroxyl groups, such as dipropylene glycol. chromforum.org A silylating reagent replaces the active hydrogen of the hydroxyl groups with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com This transformation significantly increases the analyte's volatility, making it amenable to GC analysis. The reaction is typically performed in a polar aprotic solvent.
Acylation: This involves converting the hydroxyl groups into esters, for instance by reacting the glycol with an acid anhydride (B1165640). This can also serve to improve thermal stability and chromatographic performance. chromforum.org
Derivatization for High-Performance Liquid Chromatography (HPLC) In HPLC, derivatization is primarily used to attach a chromophoric (UV-absorbing) or fluorophoric (fluorescent) tag to an analyte that otherwise lacks a suitable group for sensitive detection. libretexts.orghta-it.com This is particularly useful for dipropylene glycol, which has no significant UV absorbance.
UV-Labeling: Reagents that react with hydroxyl groups, such as phenyl isocyanate, can be used to introduce a strongly UV-absorbing aromatic ring onto the glycol molecule, enabling sensitive detection by HPLC-UV.
Complexation: An alternative strategy involves forming a complex between the diol and a metal ion that can be readily detected. For instance, methods have been developed for other diols that involve forming a Copper(II) complex in the mobile phase, allowing for UV detection at a specific wavelength. researchgate.net
The following table provides an overview of common derivatization strategies relevant to the analysis of dipropylene glycol, the parent compound of the diacetate.
Table 2: Derivatization Strategies for the Analysis of the Parent Glycol
| Analytical Method | Strategy | Reagent Example | Purpose |
| Gas Chromatography (GC) | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in Dimethylformamide (DMF) chromforum.orgchromforum.org | Increases volatility and thermal stability by converting -OH groups to -OTMS ethers. youtube.comyoutube.com |
| Gas Chromatography (GC) | Acylation | Acetic Anhydride in Pyridine chromforum.org | Increases thermal stability and improves chromatographic peak shape. |
| High-Performance Liquid Chromatography (HPLC) | UV-Labeling | Phenyl Isocyanate | Attaches a UV-absorbing group to the molecule for sensitive HPLC-UV detection. |
| High-Performance Liquid Chromatography (HPLC) | Complexation | Copper(II) ions in mobile phase researchgate.net | Forms a UV-absorbing complex with the diol for detection. |
Future Research Directions and Emerging Opportunities for Dipropylene Glycol Diacetate
Development of Novel and Sustainable Synthesis Technologies with Reduced Environmental Footprint
The traditional synthesis of glycol esters often involves standard esterification and purification processes that can be energy-intensive and generate waste. jiuanchemical.com Future research will likely focus on creating more sustainable synthesis routes for dipropylene glycol diacetate with a reduced environmental footprint. This involves exploring greener synthesis methods, potentially utilizing renewable resources and implementing processes that minimize waste and energy consumption. jiuanchemical.com
Key research opportunities include:
Advanced Catalysis: Investigating novel, highly efficient, and recyclable catalysts to replace traditional ones like p-toluenesulfonic acid. jiuanchemical.com The development of solid acid catalysts or enzymatic catalysts could lead to cleaner reaction profiles, easier separation, and reduced corrosive waste streams.
Process Intensification: Research into process intensification techniques, such as reactive distillation, can enhance reaction conversion and separation simultaneously, leading to significant energy and cost savings. researchgate.net A clean production method for the related dipropylene glycol diacrylate, which minimizes wastewater by using exchange resins for purification, suggests a promising avenue for the diacetate as well.
Alternative Feedstocks: While currently derived from petrochemical sources, future research could explore the synthesis of dipropylene glycol and acetic acid from bio-based feedstocks, aligning the entire lifecycle of the compound with the principles of green chemistry.
Exploration of New Application Areas in High-Performance Materials and Green Chemistry
Dipropylene glycol diacetate is recognized as an environmentally friendly solvent with strong dissolution power, low odor, and a high boiling point. epchems.comataman-chemicals.com These properties make it an excellent replacement for more hazardous solvents like cyclohexanone (B45756) and other glycol ether esters. epchems.comatamankimya.com Future research should leverage these qualities to expand its use in new and demanding applications.
Emerging opportunities include:
High-Performance Coatings and Inks: Further development of its use in specialized coatings, such as waterborne polyurethane coatings, can/coil coatings, and high-gloss enamels. atamankimya.comimpag.ch Its role as a reactive diluent in UV/EB curable systems for inks, coatings, and adhesives is a significant area for growth, offering rapid, energy-efficient curing with minimal volatile organic compound (VOC) emissions. ashland.comadakem.comatamanchemicals.com
Advanced Polymer Formulations: Exploration of its function as a plasticizer and coalescent in a wider range of polymers beyond cellulose (B213188) acetate (B1210297) could yield new materials with enhanced flexibility, durability, and chemical resistance. jiuanchemical.comatamankimya.com
Green Chemistry Formulations: Its favorable environmental profile supports its incorporation into a new generation of green cleaning agents, agricultural formulations, and specialized industrial fluids. atamankimya.com Research into its compatibility and synergy with other bio-based solvents and materials will be crucial. A related compound, dipropyleneglycol dimethylether, has been successfully used as a green solvent in the complex process of solid-phase peptide synthesis, suggesting that dipropylene glycol diacetate could be evaluated for similarly advanced chemical processes. nih.gov
In-depth Mechanistic Studies of Complex Chemical Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and application of dipropylene glycol diacetate is essential for process optimization and innovation. Currently, detailed mechanistic studies specifically for this compound are not widely published, presenting a significant research gap.
Future research should focus on:
Esterification Kinetics and Mechanisms: Detailed investigation into the kinetics of the esterification reaction between dipropylene glycol and acetic acid. Such studies, similar to those performed for ethylene (B1197577) glycol diacetate, can elucidate the reaction pathway, identify rate-determining steps, and help in designing more efficient catalytic systems and reactor configurations. researchgate.netresearchgate.net
Curing and Polymerization Reactions: For its application in UV/EB cured resins, mechanistic studies are needed to understand how its structure influences polymerization kinetics, cross-linking density, and the final properties of the cured material.
Degradation Pathways: Understanding the mechanisms of its biodegradation in various environmental compartments will provide a more complete picture of its environmental fate and help validate its classification as a green solvent.
Comprehensive Environmental Impact Assessment and Mitigation Research
While the parent compound, dipropylene glycol, is known to be biodegradable and has low toxicity, a comprehensive environmental profile for dipropylene glycol diacetate is an important area for future research. oecd.orgnih.gov This is critical for substantiating its "green" credentials and ensuring its safe use in widespread applications.
Key research areas include:
Complete Lifecycle Analysis: Conducting a full lifecycle assessment (LCA) to quantify the environmental impact from raw material sourcing and synthesis to end-of-life disposal or degradation.
Ecotoxicity Studies: While the related dipropylene glycol diacrylate is not considered harmful to aquatic life and is readily biodegradable, specific and detailed ecotoxicity studies on dipropylene glycol diacetate are needed for various aquatic and terrestrial organisms to establish a complete environmental hazard profile. ashland.com
Biodegradation Pathways: Identifying the specific microbial pathways and enzymatic processes responsible for its degradation in soil and water. nih.govregulations.gov This research would confirm its ultimate fate in the environment and identify any persistent metabolites. Although dipropylene glycol is expected to biodegrade slowly in the environment, other propylene (B89431) glycol substances are readily biodegradable, highlighting the need for specific data on the diacetate. nih.govregulations.gov
Integration with Advanced Computational Chemistry and Materials Design
Advanced computational tools offer a powerful approach to accelerate the research and development of materials containing dipropylene glycol diacetate. By modeling its behavior at a molecular level, researchers can predict properties and guide experimental work more efficiently.
Future opportunities in this domain consist of:
Molecular Modeling and Simulation: Using techniques like Density Functional Theory (DFT) to investigate the electronic structure and reactivity of dipropylene glycol diacetate. Such studies can help in understanding reaction mechanisms, as demonstrated in studies of related ester formation and depolymerization reactions. nih.govnih.gov
Property Prediction: Employing Quantitative Structure-Property Relationship (QSPR) models to predict physical, chemical, and toxicological properties. This can guide the design of new formulations and applications while minimizing extensive laboratory testing. chemeo.com
Materials by Design: Integrating computational simulations to design novel high-performance materials. For instance, modeling the interaction of dipropylene glycol diacetate with different polymer matrices can help in creating coatings or plastics with tailored properties like flexibility, adhesion, and durability. Computational studies have already been used to evaluate glycol-based nanocomposites for applications like drug delivery, showcasing the potential of these methods. acs.org
Q & A
Q. What are the established methods for synthesizing dipropylene glycol diacetate, and how are reaction conditions optimized?
The esterification of dipropylene glycol with acetic acid under acid catalysis (e.g., sulfuric acid) is a standard method. Key parameters include temperature (110–130°C), molar ratios (glycol:acetic acid ~1:2.5), and catalyst concentration (0.5–1.5 wt%). Yoshii et al. (2014) demonstrated similar optimization for dipropylene glycol derivatives, emphasizing GC-MS or HPLC with refractive index detection for purity assessment . Post-synthesis, vacuum distillation removes excess acetic acid, and FTIR confirms ester formation (C=O stretch at ~1740 cm⁻¹).
Q. How can researchers evaluate the solvency properties of dipropylene glycol diacetate for polymer formulations?
Hansen solubility parameters (δD, δP, δH) and vapor-liquid equilibrium (VLE) studies are critical. Nicolae et al. (2014) measured VLE data for dipropylene glycol with aromatic hydrocarbons, a method adaptable to dipropylene glycol diacetate by analyzing activity coefficients and interaction parameters with target polymers (e.g., polyurethanes) . Boiling point (e.g., ~190°C for propylene glycol diacetate, as in ) and miscibility tests in polar/nonpolar solvents further characterize solvency .
Q. What analytical techniques are recommended for quantifying impurities in dipropylene glycol diacetate?
Gas chromatography (GC) with flame ionization detection (FID) or HPLC coupled with evaporative light scattering detection (ELSD) are standard. For trace acetic acid, titration (e.g., NaOH with phenolphthalein) is used. highlights HPLC for stability testing of similar esters, applicable here for monitoring degradation products .
Advanced Research Questions
Q. How can contradictory stability data for dipropylene glycol diacetate under varying pH conditions be resolved?
Conduct accelerated stability studies at controlled pH (3–9) and temperatures (25–60°C). Use FTIR to track ester hydrolysis (loss of C=O peaks) and titration for free acetic acid quantification. ’s approach to diflorasone diacetate stability can be adapted, applying Arrhenius kinetics to predict degradation rates and identify dominant pathways (e.g., acid-catalyzed vs. base-mediated hydrolysis) .
Q. What methodologies quantify the partition coefficient (log P) of dipropylene glycol diacetate in biological membranes, and how does this affect permeation?
Franz diffusion cells with ex vivo membranes (e.g., porcine skin) and HPLC analysis of receptor fluid are standard. details octanol-water partitioning for log P determination, a method transferable to dipropylene glycol diacetate. Permeation profiles are modeled using Fick’s law, with adjustments for membrane thickness and donor-receptor concentration gradients .
Q. How do intermolecular interactions between dipropylene glycol diacetate and co-solvents influence formulation stability?
Molecular dynamics (MD) simulations paired with experimental rheology and differential scanning calorimetry (DSC) can map interaction energies. ’s solvent selection framework for polyurethane prepolymers (e.g., Hansen parameter matching) provides a basis for optimizing co-solvent blends (e.g., dipropylene glycol dimethyl ether) to prevent phase separation .
Q. What experimental designs address conflicting data on dipropylene glycol diacetate’s role in nanoparticle synthesis?
Design of experiments (DoE) with variables like temperature, reducing agent concentration, and stabilizer type can resolve contradictions. Chiang & Yeh (2014) used tripropylene glycol as a reducing agent for silver nanoparticles; similar protocols can test dipropylene glycol diacetate’s reducing capacity via UV-Vis spectroscopy (surface plasmon resonance) and TEM .
Methodological Notes
- Synthesis Optimization : Always include kinetic studies (time vs. conversion) and side-product analysis (e.g., monoester vs. diester ratios) .
- Stability Testing : Combine accelerated aging with real-time studies (≥12 months) for regulatory compliance .
- Partition Coefficients : Validate log P values across multiple solvent systems (e.g., octanol-water, hexane-ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
